molecular formula C16H14FN5O2 B11382790 2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(pyridin-3-ylmethyl)-2H-1,2,3-triazole-4-carboxamide

2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(pyridin-3-ylmethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11382790
M. Wt: 327.31 g/mol
InChI Key: ROHPRHFWBMLGMW-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-5-(hydroxymethyl)-N-[(pyridin-3-yl)methyl]-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique triazole ring structure, which is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-5-(hydroxymethyl)-N-[(pyridin-3-yl)methyl]-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper(I) ions to increase the yield and selectivity of the desired 1,2,3-triazole product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-5-(hydroxymethyl)-N-[(pyridin-3-yl)methyl]-2H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of a nitro group yields an amine.

Scientific Research Applications

2-(2-Fluorophenyl)-5-(hydroxymethyl)-N-[(pyridin-3-yl)methyl]-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5-(hydroxymethyl)-N-[(pyridin-3-yl)methyl]-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-Fluorophenyl)-5-(hydroxymethyl)-N-[(pyridin-3-yl)methyl]-2H-1,2,3-triazole-4-carboxamide apart is its unique combination of a triazole ring with a fluorophenyl and pyridinylmethyl group. This structure provides a balance of stability, reactivity, and biological activity, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C16H14FN5O2

Molecular Weight

327.31 g/mol

IUPAC Name

2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(pyridin-3-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C16H14FN5O2/c17-12-5-1-2-6-14(12)22-20-13(10-23)15(21-22)16(24)19-9-11-4-3-7-18-8-11/h1-8,23H,9-10H2,(H,19,24)

InChI Key

ROHPRHFWBMLGMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2N=C(C(=N2)C(=O)NCC3=CN=CC=C3)CO)F

Origin of Product

United States

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